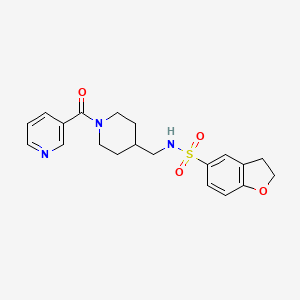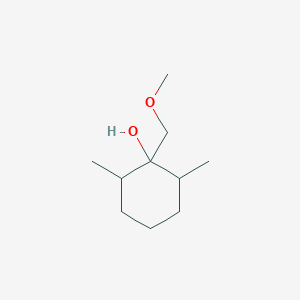
N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-甲基丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide is a compound related to a class of highly potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds are of interest due to their potential to cross the blood-brain barrier and their interactions with the active site of PNMT, which could have implications for the treatment of disorders related to catecholamine regulation.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline sulfonamides involves the condensation of N-sulfonylphenethylamines with aldehydes, including formaldehyde, under mild acidic conditions. This process yields N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent efficiency. For instance, the condensation of sulfonamide with formaldehyde can lead to a mixture of cyclization products, while reactions with aliphatic or aromatic aldehydes produce corresponding N-tosyl-tetrahydroisoquinolines .
Molecular Structure Analysis
Molecular modeling studies have suggested that the sulfonamide group in tetrahydroisoquinolines can form hydrogen bonds within the active site of PNMT. Specifically, the sulfonamide -NH- was initially thought to form a hydrogen bond with Lys57, but further studies, including crystal structure analysis, indicated that the sulfonamide oxygens are the ones forming favorable interactions with the enzyme .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in the context of their inhibitory potency and affinity for the alpha2-adrenoceptor. A comparison between sulfones and their isosteric sulfonamides showed that while sulfones are more lipophilic, they are generally less potent than their sulfonamide counterparts. For example, sulfone 24 was found to be selective for PNMT but less potent than the corresponding sulfonamide 16 .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure, particularly the presence of the sulfonamide group. The sulfonamide group's ability to interact with the active site of PNMT is crucial for the compound's inhibitory potency. The lipophilicity of these compounds is also an important factor, as it affects their ability to cross biological barriers like the blood-brain barrier .
科学研究应用
抗氧化能力和分析方法
磺酰胺化合物因其抗氧化特性和分析应用而被探索。例如,ABTS/PP 脱色测定阐明了抗氧化能力反应途径,展示了某些抗氧化剂如何与自由基阳离子形成偶联加合物,从而促进总抗氧化能力。此类测定对于追踪储存和加工期间抗氧化系统中的变化至关重要,尽管由于偶联等特定反应,在比较抗氧化剂时可能会存在偏差 (Ilyasov 等,2020)。
药物发现中的磺酰胺抑制剂
磺酰胺抑制剂在药物发现中具有重要意义,其作为抗菌剂、抗病毒剂、抗癌剂等的用途证明了这一点。这些化合物,包括磺酰胺类抗生素和靶向各种生物途径(例如酪氨酸激酶抑制剂)的药物,证明了磺酰胺在为广泛的疾病开发治疗剂方面的多功能性和重要性 (Gulcin & Taslimi,2018)。
环境影响和降解
由于农业活动,磺酰胺的存在对微生物种群和人类健康产生影响。研究重点关注磺酰胺的环境降解途径及其转化为毒性较小的化合物,强调了了解和减轻这些药物化合物的环境影响的必要性 (Baran 等,2011)。
四氢异喹啉及其治疗应用
四氢异喹啉化合物,包括 N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-甲基丙烷-1-磺酰胺,因其治疗应用而被探索。它们作为抗癌抗生素和预防神经毒性的作用突出了这些化合物在解决多种医学挑战中的潜力,进一步强调了药物发现中结构多样性的重要性 (Singh & Shah,2017)。
作用机制
安全和危害
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-8-7-13-5-6-15(9-14(13)10-17)16-22(18,19)11-12(2)3/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUBNEITSNSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)
![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)
![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)
![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
